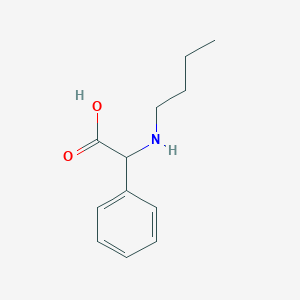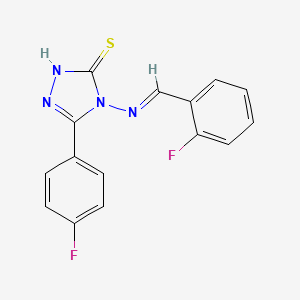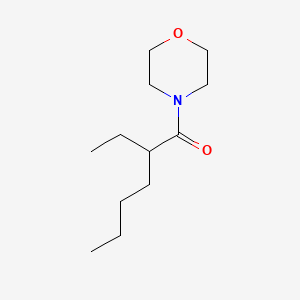
2-chloroethyl N-anilinocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl N-anilinocarbamate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of carbamate and contains a chloroethyl group attached to the nitrogen atom of an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-anilinocarbamate typically involves the reaction of aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl N-anilinocarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield aniline and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Agents: Acids (e.g., HCl) or bases (e.g., NaOH).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted carbamates.
Hydrolysis: Aniline and 2-chloroethanol.
Oxidation: Corresponding oxides.
Reduction: Amines.
Applications De Recherche Scientifique
2-chloroethyl N-anilinocarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-chloroethyl N-anilinocarbamate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloroethyl N-methylcarbamate
- 2-chloroethyl N-phenylcarbamate
- 2-chloroethyl N-(o-anisyl)carbamate
Uniqueness
2-chloroethyl N-anilinocarbamate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its chloroethyl group provides reactivity that is not present in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5923-43-3 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-chloroethyl N-anilinocarbamate |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-7-14-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
Clé InChI |
USNITRHKQFTWEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15083156.png)

![5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15083161.png)

![1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B15083182.png)
![N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083196.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083197.png)



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083231.png)
